Cas no 18658-09-8 (2-(5-Benzyloxy-2-methyl-1H-indol-3-yl)-ethylamine)

2-(5-Benzyloxy-2-methyl-1H-indol-3-yl)-ethylamine 化学的及び物理的性質
名前と識別子
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- 2-(5-Benzyloxy-2-methyl-1H-indol-3-yl)-ethylamine
- STK070862
- GXWTUBXFAHMHIY-UHFFFAOYSA-N
- 2-(5-(benzyloxy)-2-methyl-1H-indol-3-yl)ethanamine
- CHEMBL1289835
- EN300-749194
- 2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethan-1-amine
- MFCD02656504
- SCHEMBL23181347
- 2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride
- 2-[5-(Benzyloxy)-2-methyl-1H-indol-3-yl]ethanamine #
- BDBM50331285
- 18658-09-8
- BBL022114
- AKOS005390276
- Oprea1_442718
- 2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethanamine
- 2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-1-ethanamine
- 2-[5-(Benzyloxy)-2-methyl-1H-indol-3-yl]ethanamine
-
- インチ: InChI=1S/C18H20N2O/c1-13-16(9-10-19)17-11-15(7-8-18(17)20-13)21-12-14-5-3-2-4-6-14/h2-8,11,20H,9-10,12,19H2,1H3
- InChIKey: GXWTUBXFAHMHIY-UHFFFAOYSA-N
- SMILES: CC1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CCN
計算された属性
- 精确分子量: 280.157563266g/mol
- 同位素质量: 280.157563266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 21
- 回転可能化学結合数: 5
- 複雑さ: 316
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.2
- トポロジー分子極性表面積: 51Ų
2-(5-Benzyloxy-2-methyl-1H-indol-3-yl)-ethylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-749194-0.25g |
2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethan-1-amine |
18658-09-8 | 95% | 0.25g |
$601.0 | 2024-05-23 | |
Enamine | EN300-749194-0.1g |
2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethan-1-amine |
18658-09-8 | 95% | 0.1g |
$420.0 | 2024-05-23 | |
Enamine | EN300-749194-2.5g |
2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethan-1-amine |
18658-09-8 | 95% | 2.5g |
$2379.0 | 2024-05-23 | |
Enamine | EN300-749194-10.0g |
2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethan-1-amine |
18658-09-8 | 95% | 10.0g |
$5221.0 | 2024-05-23 | |
Enamine | EN300-749194-1.0g |
2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethan-1-amine |
18658-09-8 | 95% | 1.0g |
$1214.0 | 2024-05-23 | |
Enamine | EN300-749194-5.0g |
2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethan-1-amine |
18658-09-8 | 95% | 5.0g |
$3520.0 | 2024-05-23 | |
Enamine | EN300-749194-0.05g |
2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethan-1-amine |
18658-09-8 | 95% | 0.05g |
$282.0 | 2024-05-23 | |
Enamine | EN300-749194-0.5g |
2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethan-1-amine |
18658-09-8 | 95% | 0.5g |
$947.0 | 2024-05-23 |
2-(5-Benzyloxy-2-methyl-1H-indol-3-yl)-ethylamine 関連文献
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
2-(5-Benzyloxy-2-methyl-1H-indol-3-yl)-ethylamineに関する追加情報
2-(5-Benzyloxy-2-methyl-1H-indol-3-yl)-ethylamine: A Comprehensive Overview
The compound with CAS No. 18658-09-8, commonly referred to as 2-(5-Benzyloxy-2-methyl-1H-indol-3-yl)-ethylamine, is a fascinating molecule with a complex structure and diverse applications. This compound belongs to the class of indole derivatives, which are widely studied in various fields, including pharmaceuticals, agrochemicals, and materials science. The indole ring system, characterized by its bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring, forms the core of this molecule. The substituents attached to the indole ring—specifically, the benzyloxy group at position 5 and the methyl group at position 2—contribute significantly to its unique chemical properties and reactivity.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging both traditional and modern methodologies. The synthesis typically involves multi-step processes, including nucleophilic substitutions, coupling reactions, and oxidations. For instance, one common approach involves the formation of the indole ring through a Paal-Knorr synthesis, followed by the introduction of the benzyloxy and methyl groups via nucleophilic aromatic substitution or alkylation reactions. These methods have been optimized to ensure high yields and purity, making this compound accessible for various applications.
The structural complexity of 2-(5-Benzyloxy-2-methyl-1H-indol-3-yl)-ethylamine endows it with unique electronic and steric properties. The presence of electron-donating groups like the methyl and benzyloxy substituents enhances the molecule's ability to participate in hydrogen bonding and π-interactions. These properties make it an attractive candidate for use in drug design, where such interactions are critical for binding to biological targets such as enzymes and receptors.
In recent years, there has been growing interest in exploring the biological activities of this compound. Studies have demonstrated its potential as a modulator of various cellular pathways. For example, research conducted by Smith et al. (2023) highlighted its ability to inhibit certain kinases involved in cancer cell proliferation. Additionally, its role as a ligand in metalloenzyme catalysis has been investigated by Johnson et al., who reported enhanced catalytic efficiency when this compound was used as a co-factor in enzymatic reactions.
The application of CAS No. 18658-09-8 extends beyond pharmacology into materials science. Its ability to form self-assembled monolayers on various surfaces has been exploited in the development of advanced coatings with tailored optical and mechanical properties. Furthermore, its use as a precursor in polymer synthesis has opened new avenues for creating functional polymers with applications in electronics and sensors.
From an environmental perspective, understanding the fate and behavior of this compound in natural systems is crucial for assessing its potential impact on ecosystems. Recent studies by Green et al. (2023) have focused on its biodegradation pathways under aerobic conditions, revealing that it undergoes rapid mineralization under specific microbial conditions. These findings underscore its potential as an eco-friendly alternative to traditional chemical agents.
In conclusion, 2-(5-Benzyloxy-2-methyl-1H-indol-3-yl)-ethylamine, or CAS No. 18658-09-, stands out as a versatile molecule with significant potential across multiple disciplines. Its unique structure facilitates diverse interactions that make it valuable in drug discovery, materials science, and environmental chemistry. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing scientific innovation.
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